molecular formula C19H17F3N2O2 B2914269 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034513-55-6

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2914269
CAS No.: 2034513-55-6
M. Wt: 362.352
InChI Key: GPYLRWFJVALOBV-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a benzofuran-2-yl moiety linked to a propan-2-yl group and a 2-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(10-14-11-13-6-2-5-9-17(13)26-14)23-18(25)24-16-8-4-3-7-15(16)19(20,21)22/h2-9,11-12H,10H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLRWFJVALOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through the cyclization of o-hydroxybenzaldehyde derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzofurans or ureas.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The trifluoromethyl group increases molecular weight compared to chloro analogs (328.8 vs. ~339 for trifluoromethyl derivatives) .

Urea Derivatives with Trifluoromethylphenyl Groups

Compound Name Backbone Structure Substituent Position Melting Point (°C) Yield (%) Molecular Weight Reference
1-(2-Methyl-5-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)urea Simple aryl-urea 3-(trifluoromethyl) N/A N/A 339.27
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea Thiazole-linked urea 2-(trifluoromethyl) N/A 52.7 412.1
1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) Indane-isoquinoline hybrid N/A N/A N/A ~450 (estimated)

Key Observations :

  • Synthetic Yields : Thiazole-linked trifluoromethylphenyl ureas exhibit moderate yields (~52–55%), suggesting challenges in introducing trifluoromethyl groups during synthesis .

Physicochemical and Spectral Comparisons

Melting Points and Stability

  • Compounds with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher melting points (e.g., 198–207°C for trifluoromethylphenyl-thiazole ureas) compared to benzofuran analogs, likely due to increased crystallinity .
  • The benzofuran moiety may reduce melting points due to steric bulk, though data for the target compound are unavailable .

Spectroscopic Data

  • ¹⁹F NMR : Trifluoromethyl groups resonate at δ ≈ -62.68 ppm (e.g., in 2-((1-(3-(trifluoromethyl)phenyl)propan-2-yl)oxy)isoindoline-1,3-dione) .
  • ESI-MS : Trifluoromethylphenyl ureas show [M+H]+ peaks at m/z ≈ 412–446, consistent with molecular weights of 339–446 Da .

Biological Activity

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that belongs to a class of benzofuran derivatives known for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C16H16F3N1O1\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Benzofuran derivatives have been shown to inhibit specific kinases and proteases, which play critical roles in cancer progression and other diseases .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain benzofuran compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with mechanisms involving caspase activation and cell cycle arrest . The IC50 values for these compounds often fall within the micromolar range, indicating potent biological activity.

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial effects. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

Specific studies have focused on the inhibition of CYP26A1, an enzyme involved in retinoic acid metabolism. Compounds structurally related to our target have shown promising inhibitory activity, suggesting that this compound may share similar properties .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various benzofuran derivatives on human leukemia cell lines. The results indicated that modifications to the benzofuran structure significantly impacted cytotoxicity and apoptosis induction, with some derivatives achieving IC50 values as low as 0.12 µM against MCF-7 cells .
  • Microbial Activity : Another investigation reported the antimicrobial properties of benzofuran compounds against Mycobacterium abscessus. The study highlighted that structural variations influenced the minimum inhibitory concentration (MIC), with some compounds exhibiting MIC values below 0.25 µg/mL .

Data Table

Biological Activity IC50/ MIC Values Cell Lines/Organisms References
Antitumor0.12 - 2.78 µMMCF-7, U-937
Antimicrobial<0.25 µg/mLMycobacterium abscessus
CYP26A1 Inhibition4.5 - 7 µMMCF-7

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